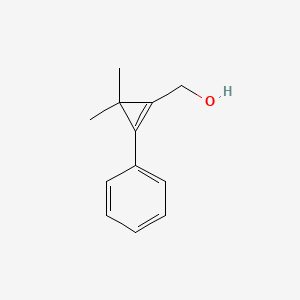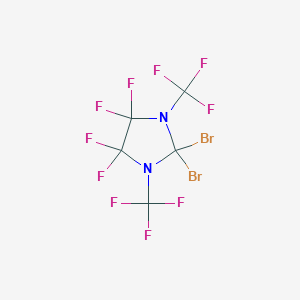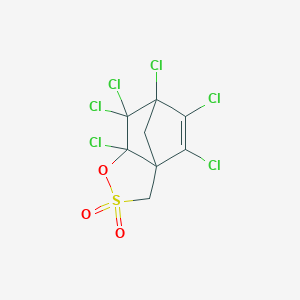
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are known for their strained ring structure, which imparts unique chemical properties. This compound features a cyclopropene ring substituted with a phenyl group and a hydroxymethyl group, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclopropane derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol would depend on its specific application. In general, the compound’s reactivity is influenced by the strained cyclopropene ring and the presence of the phenyl and hydroxymethyl groups. These structural features can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: A simpler analog with a cyclopropane ring instead of a cyclopropene ring.
Phenylcyclopropane: Lacks the hydroxymethyl group but has a similar phenyl-substituted cyclopropane structure.
Cyclopropenylmethanol: Similar structure but without the phenyl group.
Uniqueness
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is unique due to its combination of a strained cyclopropene ring, a phenyl group, and a hydroxymethyl group
属性
| 92421-13-1 | |
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
(3,3-dimethyl-2-phenylcyclopropen-1-yl)methanol |
InChI |
InChI=1S/C12H14O/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChI 键 |
CTTPVJCAPRVASR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C1C2=CC=CC=C2)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)

![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/no-structure.png)

![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)






